molecular formula C17H16N4O5S2 B11172004 4-methoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzenesulfonamide

4-methoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzenesulfonamide

Cat. No.: B11172004
M. Wt: 420.5 g/mol
InChI Key: LVBDFSUCRNZALE-UHFFFAOYSA-N
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Description

4-methoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzenesulfonamide is a chemical compound with the molecular formula C18H16N4O4S. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a methoxy group, a pyrimidinylsulfamoyl group, and a benzenesulfonamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzenesulfonamide typically involves the reaction of 4-methoxybenzenesulfonyl chloride with 4-aminopyrimidine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity . The product is then purified through recrystallization using methanol.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency. The reaction conditions are optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed

Scientific Research Applications

4-methoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: It has shown promise in the development of new pharmaceuticals, particularly as an anti-inflammatory and antimicrobial agent.

    Industry: The compound is used in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-methoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. This inhibition can lead to therapeutic effects, such as reduced inflammation or antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxy-N-[4-(2-pyrimidinylsulfamoyl)phenyl]benzamide
  • N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methoxynaphthalen-1-yl)-5-arylpyrimidin-2-amines

Uniqueness

4-methoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy group enhances its solubility, while the pyrimidinylsulfamoyl group contributes to its biological activity. This combination makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C17H16N4O5S2

Molecular Weight

420.5 g/mol

IUPAC Name

4-[(4-methoxyphenyl)sulfonylamino]-N-pyrimidin-2-ylbenzenesulfonamide

InChI

InChI=1S/C17H16N4O5S2/c1-26-14-5-9-16(10-6-14)27(22,23)20-13-3-7-15(8-4-13)28(24,25)21-17-18-11-2-12-19-17/h2-12,20H,1H3,(H,18,19,21)

InChI Key

LVBDFSUCRNZALE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3

Origin of Product

United States

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